Cas no 1246817-38-8 (1H-1-Ethyl Candesartan)

1H-1-Ethyl Candesartan 化学的及び物理的性質
名前と識別子
-
- 1H-1-Ethyl Candesartan
- 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid;
- DTXSID20747748
- 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid
- J-005131
- 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
- 1246817-38-8
-
- インチ: InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)
- InChIKey: YDHVZUNUEWIVIB-UHFFFAOYSA-N
- ほほえんだ: CCn1c(nnn1)c2ccccc2c3ccc(cc3)Cn4c5c(cccc5nc4OCC)C(=O)O
計算された属性
- せいみつぶんしりょう: 468.19100
- どういたいしつりょう: 468.19098865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 705
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 186-188°C
- ふってん: 746.0±70.0 °C at 760 mmHg
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 107.95000
- LogP: 4.52190
- じょうきあつ: 0.0±2.6 mmHg at 25°C
1H-1-Ethyl Candesartan セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
1H-1-Ethyl Candesartan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E900860-10mg |
1H-1-Ethyl Candesartan |
1246817-38-8 | 10mg |
$ 173.00 | 2023-09-07 | ||
TRC | E900860-100mg |
1H-1-Ethyl Candesartan |
1246817-38-8 | 100mg |
$ 1355.00 | 2023-09-07 |
1H-1-Ethyl Candesartan 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
1H-1-Ethyl Candesartanに関する追加情報
1H-1-Ethyl Candesartan (CAS No. 1246817-38-8): A Comprehensive Overview of Its Properties and Applications
1H-1-Ethyl Candesartan (CAS No. 1246817-38-8) is a specialized chemical compound that has garnered significant attention in the pharmaceutical and research communities. As a derivative of Candesartan, this compound is often explored for its potential therapeutic applications, particularly in the field of cardiovascular research. The unique structural modifications, such as the ethyl group substitution, make 1H-1-Ethyl Candesartan a subject of interest for scientists and developers aiming to enhance drug efficacy and specificity.
The chemical properties of 1H-1-Ethyl Candesartan are critical to understanding its behavior in various environments. With a molecular formula that includes an ethyl group, this compound exhibits distinct solubility, stability, and reactivity profiles. Researchers often focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to evaluate its suitability for drug development. The CAS No. 1246817-38-8 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.
In recent years, the demand for Candesartan derivatives like 1H-1-Ethyl Candesartan has surged due to their potential in treating hypertension and other cardiovascular conditions. The global rise in cardiovascular diseases has spurred innovation in this field, with researchers seeking compounds that offer improved bioavailability and fewer side effects. This trend aligns with the growing emphasis on personalized medicine, where tailored therapeutic solutions are developed to meet individual patient needs.
The synthesis of 1H-1-Ethyl Candesartan involves sophisticated organic chemistry techniques, often requiring high-purity starting materials and controlled reaction conditions. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound's purity and structural integrity. These rigorous quality control measures are essential for applications in preclinical and clinical studies.
Beyond its pharmaceutical potential, 1H-1-Ethyl Candesartan is also a valuable tool in biochemical research. Scientists utilize this compound to study angiotensin receptor interactions, shedding light on mechanisms underlying blood pressure regulation. Such studies contribute to the broader understanding of cardiovascular pathophysiology and the development of novel therapeutic targets.
The market for Candesartan-based compounds is expected to grow steadily, driven by increasing healthcare expenditures and the prevalence of chronic diseases. Innovations in drug delivery systems, such as nanotechnology-based formulations, are further expanding the applications of 1H-1-Ethyl Candesartan. These advancements highlight the compound's versatility and its potential to address unmet medical needs.
For researchers and manufacturers, sourcing high-quality 1H-1-Ethyl Candesartan (CAS No. 1246817-38-8) is paramount. Reputable suppliers adhere to stringent quality standards, providing certificates of analysis (CoA) and detailed technical data sheets. These documents are indispensable for ensuring compliance with regulatory requirements and achieving reproducible results in experimental settings.
In conclusion, 1H-1-Ethyl Candesartan represents a promising area of exploration in both pharmaceutical development and academic research. Its unique chemical properties, coupled with its potential therapeutic benefits, make it a compound of significant interest. As the scientific community continues to uncover new applications and refine synthesis methods, 1H-1-Ethyl Candesartan is poised to play a pivotal role in advancing cardiovascular medicine and related fields.
1246817-38-8 (1H-1-Ethyl Candesartan) 関連製品
- 139481-72-4(Trityl candesartan)
- 894806-43-0(N-Trityl Candesartan)
- 1807002-45-4(Methyl 3-bromo-4-(difluoromethyl)-6-iodopyridine-2-acetate)
- 724740-10-7(2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)
- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 882357-92-8(2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H,5H,6H-pyrano3,2-cpyridine-3-carbonitrile)
- 2640895-31-2(4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine)
- 941916-07-0(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,4-difluorobenzamide)
- 1897201-16-9(N-4-(piperidin-2-yl)phenylmethanesulfonamide)
- 2248354-13-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopentaneamidocyclohexane-1-carboxylate)




